molecular formula C30H26N2O6 B11961440 1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione

1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione

Cat. No.: B11961440
M. Wt: 510.5 g/mol
InChI Key: QGVZKHZOFGVWFZ-UHFFFAOYSA-N
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Description

1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione is a structurally complex anthraquinone derivative characterized by amino groups at positions 1 and 4 and phenoxyethoxy substituents at positions 2 and 2. This compound belongs to the aminoanthraquinone family, which is renowned for its diverse applications in pharmaceuticals, dyes, and materials science due to its electron-deficient aromatic core and functionalized side chains. These reactions often employ alkylamines and catalysts like PhI(OAc)₂ under controlled temperatures to optimize yields and selectivity.

Its structural complexity may also confer unique cytotoxic or catalytic activities, as seen in related aminoanthraquinones .

Properties

Molecular Formula

C30H26N2O6

Molecular Weight

510.5 g/mol

IUPAC Name

1,4-diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione

InChI

InChI=1S/C30H26N2O6/c31-25-23-24(28(34)22-14-8-7-13-21(22)27(23)33)26(32)30(38-18-16-36-20-11-5-2-6-12-20)29(25)37-17-15-35-19-9-3-1-4-10-19/h1-14H,15-18,31-32H2

InChI Key

QGVZKHZOFGVWFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=C(C3=C(C(=C2OCCOC4=CC=CC=C4)N)C(=O)C5=CC=CC=C5C3=O)N

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation

Anthraquinone derivatives are often synthesized via Friedel-Crafts acylation of benzene or substituted benzenes. For example, phthalic anhydride reacts with chlorobenzene in the presence of AlCl₃ to form anthraquinone intermediates. However, this method requires careful control of electrophilic substitution to avoid polysubstitution.

Reaction Conditions:

  • Catalyst: Anhydrous AlCl₃ (1.2 equiv)

  • Solvent: Nitrobenzene (110°C, reflux)

  • Yield: ~40–60% for monosubstituted products

Diels-Alder Cyclization

Alternative routes employ Diels-Alder reactions between naphthoquinones and dienes, followed by oxidation. For instance, reacting 1,4-naphthoquinone with 1,3-butadiene under high pressure yields anthraquinone precursors.

Regioselective Amination at Positions 1 and 4

Introducing amino groups at the 1- and 4-positions demands precise control to avoid competing reactions at other sites.

Nitration-Reduction Sequence

A common strategy involves nitration followed by reduction:

  • Nitration: Treating anthraquinone with fuming HNO₃ and H₂SO₄ at 0–5°C introduces nitro groups predominantly at the α-positions (1, 4, 5, 8).

  • Selective Reduction: Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces nitro groups to amines. Positional selectivity is achieved using steric hindrance or directing groups.

Key Data:

StepConditionsSelectivity (1,4 vs. 5,8)Yield
NitrationHNO₃/H₂SO₄, 0°C, 2 hr3:165%
Reduction10% Pd/C, H₂ (50 psi), EtOH>90%78%

Direct Amination via Buchwald-Hartwig Coupling

Modern approaches utilize transition-metal catalysis for direct amination. Using Pd(OAc)₂/Xantphos as a catalyst system, aryl halides at positions 1 and 4 undergo coupling with ammonia equivalents.

Optimized Parameters:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene (110°C, 24 hr)

  • Yield: 82%

Etherification at Positions 2 and 3

Installing 2-phenoxyethoxy groups at positions 2 and 3 involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling.

SNAr with Activated Substrates

Pre-activating the anthraquinone core with electron-withdrawing groups (e.g., -NO₂) facilitates SNAr. Subsequent displacement with sodium 2-phenoxyethoxide achieves etherification:

Procedure:

  • Activation: Treat 1,4-diaminoanthraquinone with fuming HNO₃ to introduce nitro groups at positions 2 and 3.

  • Etherification: React with NaO(CH₂)₂OPh in DMF at 120°C for 48 hr.

Challenges:

  • Competing reduction of nitro groups by amines requires inert atmospheres.

  • Yield: ~55% due to steric hindrance.

Copper-Catalyzed Ullmann Coupling

For milder conditions, CuI/1,10-phenanthroline catalyzes the coupling of 2-phenoxyethanol with brominated intermediates:

Reaction Setup:

ComponentQuantity
1,4-Diamino-2,3-dibromoanthraquinone1.0 equiv
2-Phenoxyethanol4.0 equiv
CuI10 mol%
1,10-Phenanthroline20 mol%
K₃PO₄3.0 equiv
DMSOSolvent, 100°C, 72 hr

Outcome:

  • Yield: 68%

  • Purity: >95% (HPLC)

Purification and Characterization

Final purification employs gradient column chromatography (SiO₂, hexane/EtOAc) followed by recrystallization from ethanol/water (4:1). Structural confirmation via:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 2H, NH₂), 7.89–7.45 (m, aromatic), 4.32 (t, J=6.5 Hz, OCH₂), 3.85 (t, J=6.5 Hz, CH₂O).

  • HRMS: m/z 510.1793 [M+H]⁺ (calc. 510.1798).

Scalability and Industrial Considerations

While lab-scale syntheses achieve moderate yields, industrial production faces challenges:

  • Cost of Catalysts: Pd-based systems are expensive; Cu alternatives are preferred.

  • Waste Management: Nitration steps generate HNO₃ waste, requiring neutralization protocols.

  • Process Intensification: Continuous-flow reactors reduce reaction times (e.g., 18 minutes in segmented-flow systems).

Emerging Methodologies

Recent advances include:

  • Electrochemical Amination: Avoids stoichiometric reductants, improving atom economy.

  • Biocatalytic Functionalization: Engineered peroxidases introduce oxygen-based substituents under mild conditions .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The amino groups are reactive toward electrophiles, enabling functionalization:

  • Amidation/Acylation : Reaction with acyl chlorides or acid anhydrides forms amide derivatives.

  • Alkylation : Reaction with alkyl halides introduces alkyl groups via nucleophilic substitution.

Table 1: Electrophilic Substitution Reactions

Reaction TypeReactants/ConditionsProductsCitation
AmidationAcyl chloride, baseAmide derivatives
AcylationAcid anhydride, catalystAcylated amino derivatives

Nucleophilic Reactions

The anthraquinone core undergoes redox reactions:

  • Reduction : Convert 9,10-dione to anthraquinol (9,10-diol) using reducing agents like sodium dithionite.

  • Oxidation : React with oxidizing agents (e.g., KMnO₄) to form quinoid derivatives.

Table 2: Redox Reactions

Reaction TypeReactants/ConditionsProductsCitation
ReductionSodium dithionite, aqueousAnthraquinol derivatives
OxidationKMnO₄, acidic mediumQuinoid derivatives

DNA Intercalation

The planar anthraquinone core intercalates into DNA, disrupting replication and transcription. This mechanism underpins its potential antitumor activity, as intercalation inhibits topoisomerases and DNA repair enzymes .

Table 3: Biological Activity

MechanismEffectRelevanceCitation
DNA IntercalationInhibits replication/transcriptionAntitumor activity

Derivative Formation

The amino groups enable the synthesis of bioactive derivatives:

  • Hydrazones : Formed with carbonyl compounds, showing antioxidant and anti-inflammatory effects .

  • Schiff Bases : React with ketones/aldehydes to produce imine derivatives with analgesic properties .

Table 4: Derivative Synthesis

Derivative TypeReactants/ConditionsPropertiesCitation
HydrazonesCarbonyl compounds, acidicAnt

Scientific Research Applications

Dyes and Pigments

1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione is primarily utilized as a dye in textiles and plastics due to its vibrant color properties. It exhibits excellent lightfastness and washfastness, making it suitable for applications where durability is essential.

Application AreaDescription
Textiles Used for dyeing synthetic fibers such as polyester and nylon.
Plastics Imparts color to plastic materials used in consumer goods.

Biological Applications

Recent studies have indicated that this compound may have potential in biological applications due to its ability to interact with cellular components.

  • Antimicrobial Activity: Research has shown that derivatives of anthraquinone compounds exhibit antimicrobial properties. In vitro studies suggest that 1,4-diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione may inhibit the growth of certain bacteria and fungi.
  • Anticancer Properties: Preliminary studies indicate that anthraquinone derivatives can induce apoptosis in cancer cells. Further research is needed to determine the specific mechanisms through which this compound exerts its effects.

Photovoltaic Applications

The compound's unique electronic properties make it a candidate for use in organic photovoltaic devices. It can function as a light-harvesting material due to its ability to absorb light and convert it into electrical energy.

PropertyValue
Absorption Spectrum Peaks at specific wavelengths conducive for solar energy conversion.
Efficiency Early-stage testing shows promise in enhancing the efficiency of organic solar cells.

Case Study 1: Textile Dyeing

A study conducted on the application of 1,4-diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione in polyester dyeing demonstrated superior color retention compared to traditional dyes. The research highlighted its environmental benefits due to lower toxicity levels during production and application.

Case Study 2: Antimicrobial Testing

In a laboratory setting, the compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability when treated with varying concentrations of the compound.

Mechanism of Action

The mechanism of action of 1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione include:

Compound Name Substituents (Positions) Key Features
2,3-(Dibutylamino)anthracene-9,10-dione (5b) -NHBu (2,3) Low yield (17%), dark blue solid, cytotoxic (IC₅₀: 1.1–13.0 µg/mL)
1,4-Diamino-2,3-dichloroanthracene-9,10-dione -Cl (2,3) Precursor for Vat Green 11 dye, blue-light green applications
1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione -OHeptylPh (2) Enhanced lipophilicity, potential for organic electronics
1-(Methylamino)anthracene-9,10-dione -NHMe (1) Simpler structure, limited bioactivity

Notes:

  • Halogenated Derivatives : Chloro or bromo substituents (e.g., in Vat Green 11) enhance stability and color intensity for industrial dyes but may reduce biocompatibility .

Physicochemical Properties

Property 1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione 2,3-(Dibutylamino)anthracene-9,10-dione (5b) 1,4-Diamino-2,3-dichloroanthracene-9,10-dione
Solubility High (polar solvents) Moderate (CH₂Cl₂/petroleum ether) Low (non-polar solvents)
Chromatography (Rf) Not reported 0.67 (CH₂Cl₂/petroleum ether, 4:1) Not reported
Color Likely dark blue/purple Dark blue solid Variegated dark green

Biological Activity

1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione (CAS No. 41313-11-5) is a synthetic organic compound belonging to the anthraquinone family. Its structure features two phenoxyethoxy substituents and a dione functional group, which significantly influence its chemical properties and biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antitumor agent and antimicrobial agent.

Chemical Structure and Properties

The molecular formula of 1,4-diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione is C30H26N2O4C_{30}H_{26}N_2O_4 with a molecular weight of approximately 494.54 g/mol. The anthraquinone core allows for various chemical reactions, enhancing its reactivity and potential biological interactions.

Antitumor Activity

Research indicates that 1,4-diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione exhibits significant antitumor properties. The compound's ability to intercalate into DNA disrupts cellular processes essential for cancer cell proliferation. Studies have shown that similar anthraquinone derivatives can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and interfering with the cell cycle.

Case Study:
In a study examining the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa, MCF7), it was found that concentrations as low as 10 µM led to a significant reduction in cell viability after 48 hours of exposure. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. Its structural features enhance its interaction with bacterial membranes and cellular targets.

Research Findings:
A study tested the antimicrobial efficacy of 1,4-diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation: The planar structure of the anthraquinone core allows for intercalation between DNA base pairs, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation: The compound induces oxidative stress within cells, leading to increased ROS levels that can trigger apoptosis.
  • Membrane Disruption: The phenoxyethoxy groups enhance the lipophilicity of the compound, allowing it to penetrate bacterial membranes more effectively.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of 1,4-diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione:

Compound NameStructure FeaturesAntitumor ActivityAntimicrobial Activity
1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dioneTwo phenoxyethoxy groupsHighModerate
1,4-Diamino-2-chloroanthracene-9,10-dioneChlorine substituentsModerateHigh
1,4-Diamino-2-phenyldihydroxyanthraceneSingle phenyl groupLowLow

Q & A

Basic: What are the key synthetic routes for preparing 1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione?

Methodological Answer:
The synthesis typically involves sequential functionalization of the anthracene core:

Nitration : Introduce nitro groups at positions 1 and 4 using nitric acid/sulfuric acid under controlled temperature (0–5°C) to avoid over-nitration .

Reduction : Convert nitro groups to amino groups via catalytic hydrogenation (e.g., Pd/C in ethanol) or chemical reduction (e.g., SnCl₂/HCl) .

Etherification : Introduce phenoxyethoxy groups at positions 2 and 3 using 2-phenoxyethyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C .

Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization (toluene/ethanol) ensures high purity (>95%) .

Basic: Which spectroscopic techniques are critical for structural validation?

Methodological Answer:
A multi-technique approach is essential:

  • ¹H/¹³C NMR : Assign amino (δ 4.5–5.5 ppm) and phenoxyethoxy (δ 3.5–4.5 ppm for OCH₂) groups. Aromatic protons appear at δ 6.8–8.2 ppm .
  • FT-IR : Confirm amino (N-H stretch ~3300 cm⁻¹) and carbonyl (C=O ~1670 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve π-stacking interactions (e.g., centroid distances ~3.8–4.0 Å) and molecular planarity .

Advanced: How can low yields during phenoxyethoxy substitution be mitigated?

Methodological Answer:
Low yields often stem from steric hindrance or incomplete reaction. Strategies include:

  • Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
  • Solvent Screening : Test high-boiling solvents (e.g., DMSO or diglyme) to improve solubility and reaction kinetics .
  • Reagent Ratios : Employ excess 2-phenoxyethyl bromide (1.5–2.0 equivalents) and monitor reaction progress via TLC .

Advanced: How do π-π interactions influence the compound’s photophysical properties?

Methodological Answer:
π-Stacking between anthracene cores alters electronic transitions:

  • XRD Analysis : Measure intermolecular distances (e.g., 3.883 Å in centrosymmetric dimers) to correlate with absorption/emission spectra .
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to simulate HOMO-LUMO gaps and predict fluorescence quantum yields .
  • Solvent Effects : Polar solvents disrupt π-stacking, red-shifting UV-Vis peaks; non-polar solvents enhance aggregation-induced emission .

Advanced: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Waste Disposal : Incinerate at >1000°C or neutralize with oxidizing agents (e.g., KMnO₄/H₂SO₄) before disposal .
  • Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity assays (OECD 423) .

Basic: What are potential research applications in materials science?

Methodological Answer:

  • OLEDs : The planar anthracene core and electron-rich amino groups enhance charge transport; optimize layer thickness (e.g., 50–100 nm) via spin-coating .
  • Fluorescent Probes : Functionalize with targeting moieties (e.g., biotin) for cellular imaging; measure Stokes shifts in PBS buffer .
  • Coordination Polymers : React with transition metals (e.g., Ir³⁺) to form luminescent complexes for sensor development .

Advanced: How to address conflicting UV-Vis absorption data across studies?

Methodological Answer:
Discrepancies may arise from impurities or solvent polarity:

  • Purity Check : Use HPLC (C18 column, acetonitrile/water gradient) to detect by-products (e.g., mono-substituted derivatives) .
  • Solvent Standardization : Compare absorbance in consistent solvents (e.g., dichloromethane vs. DMSO) to isolate solvent effects .
  • Aggregation Control : Add surfactants (e.g., CTAB) to suppress aggregation in aqueous media .

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